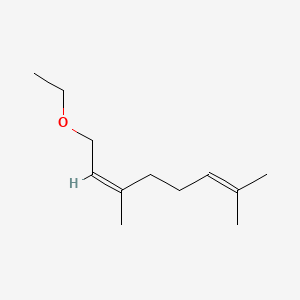
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C12H22O. It is a colorless liquid that is often used in the fragrance industry due to its pleasant odor. This compound is also known for its role as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E)-2,4-dienamides: These compounds share a similar conjugated diene structure and are used in similar applications.
3,7-dimethylocta-2,6-dien-1-ol: This is a precursor in the synthesis of (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene and has similar chemical properties.
Uniqueness
This compound is unique due to its ethoxy group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a desirable component in fragrance formulations.
Propriétés
Numéro CAS |
22882-89-9 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
1-ethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
Clé InChI |
LOUIMJFJROISMD-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C)CCC=C(C)C |
SMILES canonique |
CCOCC=C(C)CCC=C(C)C |
Key on ui other cas no. |
22882-89-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















